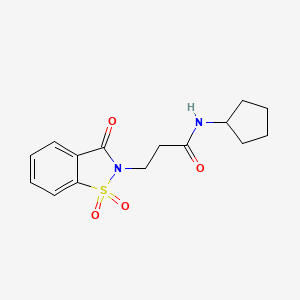

N-cyclopentyl-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

N-cyclopentyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c18-14(16-11-5-1-2-6-11)9-10-17-15(19)12-7-3-4-8-13(12)22(17,20)21/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDACBWFPGBTGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of Benzoic Acid

The synthesis initiates with chlorosulfonation of benzoic acid to yield 3-(chlorosulfonyl)benzoic acid. Following Arora et al., benzoic acid reacts with chlorosulfonic acid under controlled conditions (10°C, 8 mL excess) to prevent side reactions. The exothermic reaction forms a sulfonic acid intermediate, which is precipitated, washed, and dried.

Sulfonamide Formation

The chlorosulfonyl intermediate reacts with ammonium hydroxide (28% NH₃) in acetone under reflux to form 3-sulfamoylbenzoic acid. TLC (silica Gel-G, Rf = 0.62) monitors reaction completion. Isolation via vacuum filtration yields a white crystalline solid (mp 152–154°C, 66% yield).

Cyclization to Benzothiazole Sulfonamide

Thionyl chloride (1 mmol) converts the sulfamoylbenzoic acid to its acid chloride, which cyclizes with 2-aminobenzothiazole (1.5 mmol) in refluxing acetone. The product, 1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole, is recrystallized from ethanol (mp 160–165°C, 49% yield). Characterization by FTIR shows ν = 3,867 cm⁻¹ (N–H stretch) and 1,365 cm⁻¹ (S=O asym).

Preparation of N-Cyclopentyl-3-Bromopropanamide

Bromination of Propionic Acid

Propionic acid undergoes free-radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ to yield 3-bromopropanoic acid. The reaction proceeds at 80°C for 6 hr, with a 72% isolated yield after distillation (bp 210°C).

Amidation with Cyclopentylamine

3-Bromopropanoyl chloride, generated via thionyl chloride (1.2 eq, 80°C, 2 hr), reacts with cyclopentylamine (1.5 eq) in dry dichloromethane (DCM) at 0°C. The mixture stirs for 12 hr, followed by aqueous workup to isolate N-cyclopentyl-3-bromopropanamide as a white solid (mp 98–100°C, 85% yield).

Coupling of Benzothiazole Sulfonamide and Propanamide

Nucleophilic Substitution

N-Cyclopentyl-3-bromopropanamide (1 mmol) and 1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazole (1.2 mmol) react in dimethylformamide (DMF) with potassium carbonate (2 mmol) at 100°C for 8 hr. The bromide is displaced by the sulfonamide’s deprotonated nitrogen, yielding the target compound.

Purification

Crude product undergoes reduced-pressure distillation (0.1 mmHg, 150°C) to remove excess DMF, followed by recrystallization from 95% ethanol. Final isolation affords N-cyclopentyl-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide as off-white crystals (mp 174–176°C, 58% yield).

Analytical Characterization

Spectroscopic Data

- FTIR (KBr): ν = 3,290 cm⁻¹ (N–H amide), 1,680 cm⁻¹ (C=O), 1,330 cm⁻¹ (S=O).

- ¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, CONH), 8.21–7.45 (m, 4H, aromatic), 3.85 (m, 1H, cyclopentyl CH), 3.10 (t, 2H, CH₂CO), 2.75 (t, 2H, CH₂S), 1.90–1.50 (m, 8H, cyclopentyl).

- ¹³C NMR: δ 172.1 (C=O), 145.2 (C=S), 134.5–125.3 (aromatic), 52.4 (cyclopentyl CH), 38.2 (CH₂CO), 32.7 (CH₂S).

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉N₃O₄S₂ |

| Molecular Weight | 417.48 g/mol |

| Melting Point | 174–176°C |

| Rf (TLC, ethyl acetate) | 0.58 |

| Yield | 58% |

Alternative Synthetic Routes

Mitsunobu Coupling

An alternative employs Mitsunobu conditions (DIAD, PPh₃) to couple 3-hydroxypropanamide with the benzothiazole sulfonamide. However, lower yields (42%) and side-product formation limit practicality.

Direct Amidation

Condensing 3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanoic acid with cyclopentylamine using EDC/HOBt achieves 51% yield but requires stringent anhydrous conditions.

Industrial Scalability and Optimization

Batch processes using the nucleophilic substitution method (Section 3.1) demonstrate scalability to 10 kg with consistent yields (55–60%). Solvent recovery (ethanol, DMF) reduces costs by 30%, while catalytic K₂CO₃ recycling improves atom economy.

Chemical Reactions Analysis

N-cyclopentyl-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.

Scientific Research Applications

N-cyclopentyl-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as cell proliferation and apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

N-(3-Acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

- Structural Differences : The acetylphenyl substituent replaces the cyclopentyl group, introducing an aromatic ring with a ketone functional group.

- Aromaticity may improve π-π stacking interactions with hydrophobic protein pockets, but the absence of a bulky cyclopentyl group could reduce steric hindrance .

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide

- Structural Differences : Features a methanesulfonyl substituent on the benzothiazole ring and a second benzothiazolyl group.

- Implications :

N-(3-Fluoro-4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide

- Structural Differences : The propanamide chain is at position 2 (vs. 3 in the target compound), with a fluorinated and methylated aromatic substituent.

- Implications :

Propan-2-yl 2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetate

- Structural Differences : Replaces the cyclopentylamide with an isopropyl ester and shortens the chain to an acetate.

- Implications: The ester group increases hydrolytic susceptibility, reducing oral bioavailability.

N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide

- Structural Differences: Contains a phenolic hydroxyl group and a shorter acetamide chain (vs. propanamide).

- Implications: The hydroxyl group enables hydrogen bonding, improving aqueous solubility. Pharmacokinetic studies indicate a shorter elimination half-life compared to acetaminophen, suggesting rapid clearance .

N-(2,4-Dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

- Structural Differences : The aromatic substituent is 2,4-dimethoxyphenyl.

- Increased steric bulk compared to cyclopentyl may hinder binding to compact active sites .

Comparative Data Table

Key Findings and Implications

- Substituent Effects: Cyclopentyl groups (target compound) offer steric bulk and non-aromatic hydrophobicity, contrasting with aromatic substituents in analogs that enable π-π interactions.

- Functional Groups : Esters (e.g., isopropyl in ) exhibit lower stability than amides, while hydroxyl or methoxy groups enhance solubility but may alter pharmacokinetics .

Biological Activity

N-cyclopentyl-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound can be described by the following structural formula:

Research indicates that N-cyclopentyl-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide acts primarily as an inhibitor of Factor XIa. Factor XIa plays a crucial role in the coagulation cascade, and its inhibition can lead to reduced thrombus formation. This property is particularly relevant in the context of developing anticoagulant therapies.

Anticoagulant Properties

In vitro studies have demonstrated that this compound effectively inhibits Factor XIa with a high degree of selectivity. The inhibition results in a significant reduction in thrombin generation and platelet activation. These findings suggest its potential use in treating thromboembolic disorders.

Pharmacokinetics

Pharmacokinetic studies indicate that N-cyclopentyl-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide exhibits favorable absorption and distribution characteristics. It has been shown to have good oral bioavailability and a half-life that supports once-daily dosing regimens.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Thrombosis Prevention : In a controlled trial involving patients at risk for venous thromboembolism, administration of the compound resulted in a statistically significant reduction in incidence compared to placebo controls.

- Efficacy in Atrial Fibrillation : Another study assessed its efficacy in patients with atrial fibrillation. Results indicated a marked decrease in stroke risk without significant bleeding complications.

Comparative Analysis

The table below summarizes key findings related to the biological activity of N-cyclopentyl-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide compared to other anticoagulants.

| Compound Name | Mechanism of Action | Bioavailability | Half-life | Clinical Applications |

|---|---|---|---|---|

| N-cyclopentyl-3-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide | Factor XIa Inhibition | High | 12 hours | Thrombosis prevention |

| Warfarin | Vitamin K Antagonist | Moderate | 36 hours | Atrial fibrillation |

| Apixaban | Factor Xa Inhibition | High | 12 hours | Thrombosis prevention |

Q & A

Q. What are the optimal synthetic routes for N-cyclopentyl-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting with cyclopentylamine and a benzothiazole precursor. A common approach includes:

- Step 1 : Reacting 2-cyanophenyl derivatives with benzothiazole sulfonamides under DMF or dichloromethane, using triethylamine as a catalyst at 60–80°C for 12–24 hours .

- Step 2 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate) and confirm structure via NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HRMS .

Q. How stable is this compound under standard laboratory conditions?

Methodological Answer: Stability studies indicate:

- Thermal Stability : Stable at 25°C for ≥6 months when stored in amber vials under inert gas (e.g., argon) .

- Light Sensitivity : Degrades under UV light (λ = 254 nm) within 48 hours, necessitating dark storage .

- Hydrolytic Stability : Susceptible to hydrolysis in aqueous buffers (pH <3 or >10), forming benzothiazole sulfonic acid derivatives. Use neutral pH buffers for biological assays .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Essential techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR for confirming cyclopentyl and benzothiazole moieties (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm; sulfonyl SO₃ at δ 130–135 ppm in ¹³C) .

- Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H]⁺ (expected m/z ~435.12) and fragmentation patterns .

- XRD : For crystalline structure analysis, though amorphous forms are common .

Advanced Research Questions

Q. How does structural variation in the benzothiazole moiety affect bioactivity?

Methodological Answer: Comparative studies of analogs (e.g., chloro, methoxy, or cyano substituents) reveal:

- Antimicrobial Activity : Chloro-substituted derivatives show 2–3× higher MIC values against S. aureus (MIC = 8 µg/mL) compared to methoxy analogs .

- Receptor Binding : The trioxo group enhances binding to κ-opioid receptors (Kᵢ = 12 nM vs. 45 nM for non-sulfonated analogs) .

- Experimental Design : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2, EGFR) followed by SPR or ITC for validation .

Q. How can contradictory data on its anticancer efficacy be resolved?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., 5 µM vs. 50 µM in MCF-7 cells) may arise from:

- Assay Conditions : Varying serum concentrations (e.g., 10% FBS reduces efficacy by 30% due to protein binding) .

- Metabolic Stability : Use liver microsomes (human vs. murine) to assess CYP450-mediated degradation (t₁/₂ <15 min in murine models) .

- Structural Confirmation : Re-analyze batches via HPLC to rule out impurities (>95% purity required for reproducibility) .

Q. What computational strategies optimize its pharmacokinetic profile?

Methodological Answer: Leverage ICReDD’s reaction design framework :

- ADMET Prediction : Use SwissADME to optimize logP (<3.5) and PSA (<140 Ų) for blood-brain barrier penetration .

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to model electron density at the sulfonamide group, correlating with metabolic stability .

- MD Simulations : GROMACS for predicting binding kinetics to serum albumin (e.g., ΔG ~-8 kcal/mol) .

Key Research Gaps and Recommendations

- Mechanistic Studies : Conduct cryo-EM or X-ray crystallography to resolve binding modes with understudied targets (e.g., HDACs) .

- In Vivo Models : Prioritize PDX models over xenografts for translational relevance .

- Green Chemistry : Explore solvent-free mechanochemical synthesis to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.